![molecular formula C15H14O3 B14634829 5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one CAS No. 53444-97-6](/img/structure/B14634829.png)
5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one is an organic compound with a complex polycyclic structure It is characterized by the presence of methoxy groups at the 5 and 7 positions and a ketone group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthalene derivative, the introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The cyclization to form the cyclopenta[a]naphthalene core can be facilitated by using strong acids or Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and ketone groups allows for interactions through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can influence various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dihydrocyclopenta[b]naphthalen-3-one
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-one
- 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Uniqueness
5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one is unique due to the specific positioning of its methoxy groups and the presence of a ketone group These structural features confer distinct chemical reactivity and potential biological activity compared to its analogs
Eigenschaften
CAS-Nummer |
53444-97-6 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
5,7-dimethoxy-1,2-dihydrocyclopenta[a]naphthalen-3-one |
InChI |
InChI=1S/C15H14O3/c1-17-9-3-4-11-10-5-6-14(16)12(10)8-15(18-2)13(11)7-9/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
XUHHJADVFLKRMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C3C(=C2C=C1)CCC3=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)
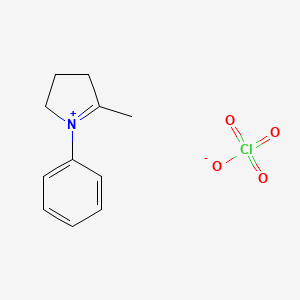
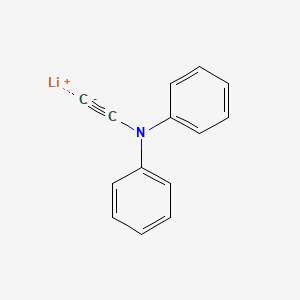
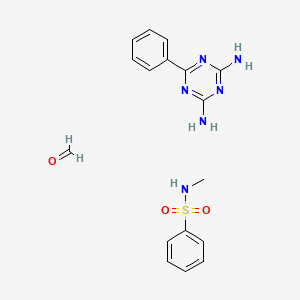
![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)
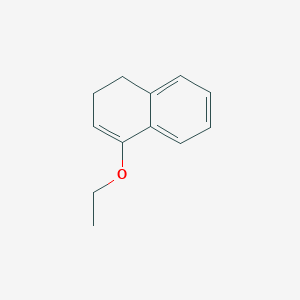

![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)

![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
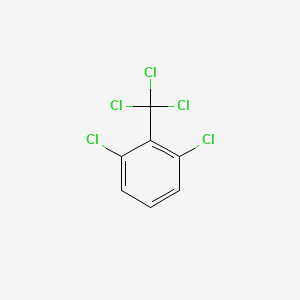
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
